2-(2-Isopropylphenoxy)-2-methylpropanoic acid
CAS No.: 669726-38-9
Cat. No.: VC2330104
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 669726-38-9 |
|---|---|
| Molecular Formula | C13H18O3 |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 2-methyl-2-(2-propan-2-ylphenoxy)propanoic acid |
| Standard InChI | InChI=1S/C13H18O3/c1-9(2)10-7-5-6-8-11(10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15) |
| Standard InChI Key | SUUDZJXMAQKEGM-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC=C1OC(C)(C)C(=O)O |
| Canonical SMILES | CC(C)C1=CC=CC=C1OC(C)(C)C(=O)O |
Introduction
2-(2-Isopropylphenoxy)-2-methylpropanoic acid is an organic compound with a unique structure, featuring a phenoxy group attached to a branched propanoic acid. Its molecular formula is C13H18O3, and it has a molecular weight of approximately 226.28 g/mol . This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its biological activity and chemical reactivity.
Synthesis Methods
The synthesis of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid can be achieved through several methods, depending on available starting materials and desired yields. These methods typically involve reactions that form the phenoxy linkage and introduce the carboxylic acid functionality.
Biological Activity and Applications
Research indicates that 2-(2-Isopropylphenoxy)-2-methylpropanoic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory properties and its role as a herbicide. The compound's structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential anti-inflammatory properties |
| Agrochemicals | Herbicidal activity |
Interaction Studies
Interaction studies have shown that 2-(2-Isopropylphenoxy)-2-methylpropanoic acid interacts with various biological targets, including enzymes involved in inflammatory pathways. These interactions are critical for understanding its mechanism of action and potential side effects when applied in therapeutic contexts.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(2-Isopropylphenoxy)-2-methylpropanoic acid. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-tert-Butylphenoxy)-2-methylpropanoic acid | C14H20O3 | Contains a tert-butyl group enhancing lipophilicity |
| 4-Isopropylphenol | C10H14O | Lacks the carboxylic acid functionality |
| 4-Methyl-2-phenoxybutanoic acid | C12H16O3 | Different carbon chain length |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid due to its specific structural features and functional groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume